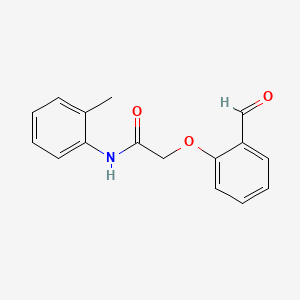

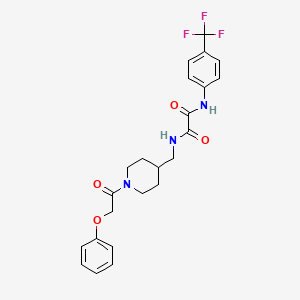

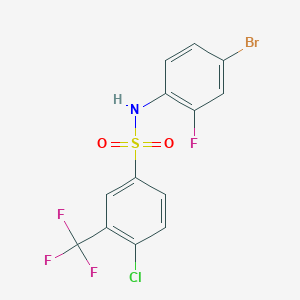

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide is a compound that has been synthesized and studied for various properties and potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties have been investigated, which can give insights into the behavior and characteristics of similar acetamide derivatives.

Synthesis Analysis

The synthesis of related acetamide compounds involves various organic reactions. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate in DMF solvent . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of this compound could also involve nucleophilic substitution reactions and amide bond formation under suitable conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of N-(2-Methylphenyl)acetamide was determined, showing that the acetamide unit is slightly twisted with respect to the 2-methylphenyl substituent . The crystal structure of 2-(2-formylphenoxy)acetamide was confirmed by X-ray diffraction analysis, crystallizing in the monoclinic crystal system with the centrosymmetric space group P21/n . These findings indicate that the molecular structure of acetamide derivatives can be complex and is influenced by the nature of the substituents.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which can be hydrolyzed to form silanols . This suggests that this compound may also participate in reactions with organosilanes or other electrophiles, potentially leading to the formation of heterocyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives have been characterized using spectroscopic methods and computational studies. For instance, the spectroscopic properties of 2-(2-formylphenoxy)acetamide were studied both experimentally and theoretically, and its stability, hardness, softness, and charge distribution were investigated using DFT calculations . The compound's antiviral activity against SARS-CoV-2 was also evaluated through molecular docking studies, indicating its potential pharmaceutical applications . These studies demonstrate that acetamide derivatives can exhibit a range of physical and chemical properties that may be tailored for specific applications.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation in Antimalarial Drug Synthesis

2-(2-Formylphenoxy)-N-(2-Methylphenyl)Acetamide is utilized in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important intermediate in antimalarial drug synthesis, using various acyl donors. Vinyl acetate was identified as the best acyl donor due to its irreversible reaction and kinetic control (Magadum & Yadav, 2018).

Flavoring Substance Evaluation

Another application involves its use as a flavoring substance in food. Younes et al. (2018) conducted an evaluation of 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, a related compound, for its safety as a flavoring agent in food. The study concluded that there is no safety concern for its use at the estimated level of dietary exposure (Younes et al., 2018).

Herbicide Metabolism

Coleman et al. (2000) researched the metabolism of chloroacetamide herbicides, including compounds similar to this compound. They investigated the complex metabolic activation pathways of these herbicides and their potential carcinogenic effects (Coleman et al., 2000).

Synthesis and Optical Properties of Orcinolic Derivatives

The compound's derivatives have been studied for their synthesis, crystal structure, and optical properties. Wannalerse et al. (2022) examined orcinolic derivatives as indicators for OH− ions, revealing their structural and optical characteristics, which could be relevant in various scientific applications (Wannalerse et al., 2022).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani et al. (2014) explored the potential of 2-(substituted phenoxy)acetamide derivatives as anticancer, anti-inflammatory, and analgesic agents. Their study revealed the promise of certain compounds, particularly those with halogens on the aromatic ring, for therapeutic applications (Rani et al., 2014).

Propiedades

IUPAC Name |

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12-6-2-4-8-14(12)17-16(19)11-20-15-9-5-3-7-13(15)10-18/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMPPPBHDOMGSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004022.png)

![N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine](/img/structure/B3004024.png)

![1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B3004028.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3004038.png)

![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)